An In-Depth Technical Guide to 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic Acid: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. While this compound is not widely cataloged with a dedicated CAS number, this document outlines its core characteristics, a reliable synthetic route, and its potential applications based on the well-established bioactivity of related sulfonamide derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzenesulfonamide structures.
Part 1: Core Identifiers and Physicochemical Properties
Due to the apparent novelty of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, a registered CAS number has not been identified in major chemical databases. However, based on its constituent parts and systematic nomenclature, we can confidently establish its identity and predict its key properties. A closely related analog, 3-(4-Methylphenylsulfonamido)propanoic acid, is registered under CAS number 42908-33-8.
Table 1: Identifiers and Predicted Physicochemical Properties
| Identifier | Value | Source/Method |
| IUPAC Name | 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid | IUPAC Nomenclature |
| Synonyms | N-(4-Bromophenylsulfonyl)-β-alanine | Common Chemical Name |
| Molecular Formula | C₉H₁₀BrNO₄S | Elemental Composition |
| Molecular Weight | 308.15 g/mol | Calculated |
| Predicted LogP | 1.5 - 2.5 | Estimation from Analogs |
| Predicted pKa | Carboxylic Acid: ~4.5, Sulfonamide: ~9-10 | Chemicalize Prediction |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | Based on Structural Features |
Structural Representation
The chemical structure of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is characterized by a propanoic acid moiety linked via its amino group to the sulfur atom of a 4-bromophenylsulfonyl group.
Caption: Proposed synthetic workflow diagram.
Detailed Experimental Protocol
Materials:
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β-Alanine (CAS: 107-95-9) [1]* 4-Bromophenylsulfonyl chloride
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Triethylamine (or another suitable base)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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1M Hydrochloric acid
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Ethyl acetate
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Hexane
Procedure:
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Dissolution: In a round-bottom flask, dissolve β-alanine (1.0 equivalent) in a mixture of water and a suitable organic solvent like THF. Add a base, such as sodium bicarbonate (2.5 equivalents), to the solution.
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Reaction Initiation: Cool the mixture in an ice bath. Slowly add a solution of 4-bromophenylsulfonyl chloride (1.1 equivalents) in the same organic solvent dropwise to the cooled β-alanine solution with vigorous stirring.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup:
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Once the reaction is complete, remove the organic solvent under reduced pressure.
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Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1M HCl. A precipitate should form.
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Extract the product with ethyl acetate (3 x volume).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
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Self-Validating System: The success of the synthesis can be validated at each stage. The consumption of starting materials and the formation of the product can be tracked by TLC. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected proton NMR spectrum would show characteristic peaks for the aromatic protons of the bromophenyl group, the methylene protons of the propanoic acid chain, and a broad singlet for the N-H proton of the sulfonamide.
Part 3: Potential Applications and Fields of Research
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. [2][3]The structural features of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid suggest its potential utility in several areas of drug discovery and development.
Antimicrobial Agents
The sulfonamide moiety is a classic pharmacophore in antibacterial drugs. Furthermore, benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases in pathogens, which can interfere with their growth and virulence. [2][4]The title compound could be explored for its activity against various bacterial and fungal strains.
Anticancer Therapeutics
Many sulfonamide-containing molecules have demonstrated potent anticancer properties. [2][3]These compounds can act through various mechanisms, including the inhibition of carbonic anhydrases, which are often overexpressed in tumors. [2]The 4-bromophenyl group also offers a site for further chemical modification to optimize anticancer activity.
Cardiovascular and Neurological Applications
Derivatives of benzenesulfonamide have been investigated for their effects on the cardiovascular system. [5]Additionally, the β-alanine backbone is of interest in neuroscience, as β-alanine itself is a neuromodulator. [6]The combination of these two moieties could lead to novel compounds with potential applications in treating cardiovascular or neurological disorders.
Part 4: Conclusion and Future Directions
3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid represents an intriguing, yet underexplored, molecule with significant potential for applications in medicinal chemistry. This guide provides a foundational understanding of its identity, a robust synthetic protocol, and a rationale for its investigation as a therapeutic agent. The lack of a readily available commercial source or CAS number underscores the opportunity for novel research in this area.
Future work should focus on the synthesis and thorough characterization of this compound, followed by systematic screening for biological activity in the areas of oncology, infectious diseases, and neurology. The 4-bromo-substituent provides a convenient handle for the generation of a library of derivatives through cross-coupling reactions, enabling detailed structure-activity relationship (SAR) studies.
References
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. [Link]
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New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. NIH. [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]
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Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]
-
The effect of short term beta alanine supplementation on physical performance and quality of life in parkinson's disease: A pilot study. ResearchGate. [Link]
Sources
- 1. β-Alanine | 107-95-9 [chemicalbook.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
